molecular formula C10H11FN2O B8680951 3-ethyl-7-fluoro-3,4-dihydroquinoxalin-2(1H)-one

3-ethyl-7-fluoro-3,4-dihydroquinoxalin-2(1H)-one

Cat. No. B8680951
M. Wt: 194.21 g/mol
InChI Key: CDVZSGBUJGMLPY-UHFFFAOYSA-N
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Patent
US08716290B2

Procedure details

The heterogeneous mixture of 2-(4-fluoro-2-nitrophenylamino)butanoic acid (181.7 g, 750.0 mmol), 3 N aq. HCl (750.0 ml, 2250 mmol), and ethanol (1923 ml, 750.0 mmol) in 5-L three neck round bottom flask was added Tin(II) chloride dihydrate (507.7 g, 2250 mmol) and the organe mixture was heated at 78° C. with stirring using an overhead stirrer for 4 h ([Note 1]: The orange heterogeneous mixture became an orange homogeneous mixture and the orange color changed to a red color over ˜2 hour). After 4 h, the mixture was cooled to rt and concentrated under reduced pressure to remove ethanol, and left at rt for 48 h. The resulting yellow precipitate was collected by filtration and washed with water (500 mL). The yellow solid was suspended in ice water (1 L) and the mixture was adjusted ˜pH 13 with KOH (˜250 g). The heterogeneous mixture was extracted with DCM (1 L×3). The combined organic layers were washed with water (1 L×1) and brine (1 L×1), dried over Na2SO4, filtered, and concentrated under reduced pressure to give 3-ethyl-7-fluoro-3,4-dihydroquinoxalin-2(1H)-one (60.92 g, 41.8% yield) as a light yellow solid. 1H NMR (400 MHz, DMSO-d6) δ ppm 10.26 (s, 1H), 6.68 (dd, J=8.6, 5.5 Hz, 1H), 6.47-6.61 (m, 2H), 5.95 (d, J=1.2 Hz, 1H), 3.62 (ddd, J=6.7, 5.0, 2.0 Hz, 1H), 1.50-1.72 (m, 2H), 0.92 (t, J=7.4 Hz, 3H), Mass Spectrum (ESI) m/e=195.1 (M+1).
Name
2-(4-fluoro-2-nitrophenylamino)butanoic acid
Quantity
181.7 g
Type
reactant
Reaction Step One
Name
Quantity
750 mL
Type
reactant
Reaction Step One
Quantity
1923 mL
Type
reactant
Reaction Step One
[Compound]
Name
5-L
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
507.7 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][CH:9]([CH2:13][CH3:14])[C:10](O)=[O:11])=[C:4]([N+:15]([O-])=O)[CH:3]=1.Cl.C(O)C.O.O.[Sn](Cl)Cl>>[CH2:13]([CH:9]1[NH:8][C:5]2[C:4](=[CH:3][C:2]([F:1])=[CH:7][CH:6]=2)[NH:15][C:10]1=[O:11])[CH3:14] |f:3.4.5|

Inputs

Step One
Name
2-(4-fluoro-2-nitrophenylamino)butanoic acid
Quantity
181.7 g
Type
reactant
Smiles
FC1=CC(=C(C=C1)NC(C(=O)O)CC)[N+](=O)[O-]
Name
Quantity
750 mL
Type
reactant
Smiles
Cl
Name
Quantity
1923 mL
Type
reactant
Smiles
C(C)O
Name
5-L
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Two
Name
Quantity
507.7 g
Type
reactant
Smiles
O.O.[Sn](Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
78 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
for 4 h
Duration
4 h
WAIT
Type
WAIT
Details
After 4 h
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled to rt
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove ethanol
WAIT
Type
WAIT
Details
left at rt for 48 h
Duration
48 h
FILTRATION
Type
FILTRATION
Details
The resulting yellow precipitate was collected by filtration
WASH
Type
WASH
Details
washed with water (500 mL)
EXTRACTION
Type
EXTRACTION
Details
The heterogeneous mixture was extracted with DCM (1 L×3)
WASH
Type
WASH
Details
The combined organic layers were washed with water (1 L×1) and brine (1 L×1)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)C1C(NC2=CC(=CC=C2N1)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 60.92 g
YIELD: PERCENTYIELD 41.8%
YIELD: CALCULATEDPERCENTYIELD 41.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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